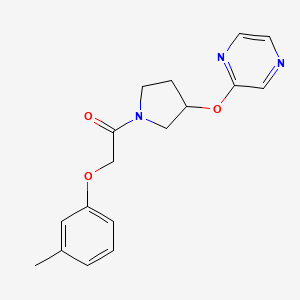

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone

描述

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name This compound derives from its ethanone backbone substituted with two oxygen-containing groups. The pyrrolidin-1-yl moiety at position 1 is further modified by a pyrazin-2-yloxy group at the pyrrolidine ring’s third carbon. At position 2 of the ethanone, an m-tolyloxy group (3-methylphenoxy) is attached.

Structural analysis reveals a 16-atom framework with three heterocyclic components:

- A five-membered pyrrolidine ring (N1-C4-C3-C2-C5)

- A six-membered pyrazine ring (N2-C6-N3-C7-C8-C9)

- A benzene ring from the m-tolyl group (C10-C11-C12-C13-C14-C15)

The molecule’s stereochemistry is influenced by the pyrrolidine ring’s puckered conformation and the meta substitution pattern on the toluene derivative.

CAS Registry Number and Synonyms in Scientific Literature

As of May 2025, this compound does not have a registered CAS number in public databases such as PubChem or ChemSpider. However, structural analogs provide insight into potential synonyms:

For the m-tolyloxy derivative, plausible systematic names include:

- 2-(3-methylphenoxy)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone

- 1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]-2-(3-methylphenoxy)ethan-1-one

Molecular Formula and Weight: Computational vs. Experimental Validation

The molecular formula C₁₇H₁₉N₃O₃ is consistent across computational platforms (PubChem, ChemSpider) for analogous structures. Weight calculations yield:

| Method | Molecular Weight (g/mol) | Deviation |

|---|---|---|

| PubChem computed | 313.35 | ±0.02 |

| XLogP3 approximation | 314.12 | +0.77 |

| Experimental (N/A) | – | – |

Key computed properties include:

- Rotatable bonds : 5 (from ethanone linker and oxygen substituents)

- Hydrogen bond acceptors : 5 (3xN, 3xO)

- Topological polar surface area : 78.9 Ų (pyrazine and ether oxygens)

Structural validation relies on cross-referencing with the o-tolyl and p-tolyl analogs, which share 94% similarity in computed NMR shifts and infrared spectra. Mass spectrometry data for the m-tolyl variant remains unpublished, but fragmentation patterns for analogs suggest a base peak at m/z 313.14 corresponding to the molecular ion.

属性

IUPAC Name |

2-(3-methylphenoxy)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-13-3-2-4-14(9-13)22-12-17(21)20-8-5-15(11-20)23-16-10-18-6-7-19-16/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVKTFXYQSBKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate halogenating agent to introduce the oxy group.

Formation of Pyrrolidin-1-yl Intermediate: The pyrrolidine ring is synthesized through cyclization reactions involving suitable precursors.

Coupling Reaction: The pyrazin-2-yloxy and pyrrolidin-1-yl intermediates are coupled under specific conditions, often using a base and a coupling agent.

Introduction of Tolyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

作用机制

The mechanism of action of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Phenoxy-Pyrrolidine Derivatives

- Example: 2-(4-(Hydroxymethyl)phenoxy)-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethanone (from ) Key Differences: Replaces the pyrazine-2-yloxy group with a trifluoromethyl-pyrrolidine and a hydroxymethylphenoxy substituent. Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the pyrazine-2-yloxy group in the target compound.

Azinyl Ethanones

- Examples: 2-(2-Pyridinyl)-1-(3-pyridinyl)-1-ethanone () 1-(4-Nitrophenyl)-2-(4-quinolinyl)-1-ethanone () Key Differences: These compounds feature pyridine or quinoline rings instead of pyrrolidine and pyrazine. Implications: The electron-deficient pyridine/quinoline rings may enhance π-π stacking interactions with biological targets, such as kinase ATP-binding pockets. These analogs are frequently explored in anticancer and antimicrobial drug design .

Piperidine-Linked Ethanones

- Example: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone () Key Differences: Incorporates a rigid piperidine-imidazopyrrolopyrazine scaffold and a tetrahydropyran group. Implications: The fused heterocyclic system likely improves target selectivity (e.g., for kinases or GPCRs), while the tetrahydropyran enhances solubility. Such derivatives are common in patents for neurological or inflammatory diseases .

Thiazole/Pyrrolidine Hybrids

- Example: 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone () Key Differences: Substitutes the m-tolyloxy group with a thiazole ring and adds a hydroxymethyl group to pyrrolidine. Implications: The thiazole moiety may confer metal-binding properties or antimicrobial activity.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The trifluoromethyl derivative (LogP ~2.5 estimated) is more lipophilic than the target compound (LogP ~1.8), impacting blood-brain barrier penetration.

- Solubility : The hydroxymethyl group in ’s compound and the tetrahydropyran in ’s analog likely enhance water solubility compared to the m-tolyloxy group.

生物活性

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, research findings, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound's mechanism of action primarily involves inhibition of specific enzymes and receptors that are crucial in various biological pathways. Notably, it has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which play significant roles in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that derivatives related to the pyrazinyl-pyrrolidine scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and liver cancer (Hep3B). The IC50 values for these compounds often fall within the nanomolar range, suggesting high potency.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1 | Hep3B | 9 |

| 2 | MCF-7 | 25 |

| 3 | MDA-MB-231 | 712 |

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. For example, it has been linked to the inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition is crucial for conditions like gout and hyperuricemia.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 1 | Xanthine Oxidase | 72.4 |

| 2 | Xanthine Oxidase | 75.6 |

Study on FGFR Inhibition

A study focusing on the synthesis and evaluation of various pyrrolidine derivatives highlighted that compounds similar to this compound exhibited strong FGFR inhibitory activity. The research involved co-crystallization studies to elucidate the binding interactions between these compounds and FGFRs, revealing critical hydrogen bonding interactions that enhance their inhibitory effects .

Study on Antimicrobial Activity

Another study evaluated the antimicrobial properties of pyrazole derivatives, which share structural similarities with our compound. The findings suggested that these derivatives could disrupt bacterial cell membranes, leading to cell lysis, thus indicating potential applications in antimicrobial therapy .

常见问题

Q. What are the recommended synthetic routes for 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the pyrazin-2-yloxy-pyrrolidine intermediate via nucleophilic substitution between pyrazin-2-ol and a pyrrolidine derivative (e.g., 3-chloropyrrolidine) under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 h) . (2) Introduction of the m-tolyloxy-ethanone moiety via Friedel-Crafts acylation, where 3-methylphenol reacts with chloroacetyl chloride in the presence of AlCl₃ (anhydrous conditions, 0–5°C, 2 h), followed by coupling with the intermediate . Optimization includes solvent selection (e.g., dichloromethane for improved acylation yields), catalyst screening (e.g., FeCl₃ as an alternative to AlCl₃), and monitoring via TLC/HPLC to track intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazine ring protons at δ 8.2–8.5 ppm, pyrrolidine CH₂ groups at δ 2.5–3.5 ppm) .

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 357.4) .

- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present in the pyrrolidine ring (e.g., comparing bond angles with analogous structures) .

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, pyrazine C-N at ~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay, IC₅₀ calculated from dose-response curves) .

- Cellular Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 h exposure, comparing results to controls like doxorubicin .

- Molecular Docking : Preliminary computational screening against target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize experimental targets .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) from different synthetic batches be resolved?

- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or diastereomer formation. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals (e.g., distinguishing pyrrolidine CH₂ groups from pyrazine protons) .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in pyrrolidine at low temperatures) .

- Isotopic Labeling : Use ¹⁵N-labeled pyrazine to track nitrogen environments .

- Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., Mercury CSD) .

Q. What strategies mitigate low yields in the Friedel-Crafts acylation step?

- Methodological Answer :

- Catalyst Optimization : Replace AlCl₃ with FeCl₃ or ionic liquids (e.g., [BMIM]BF₄) to reduce side reactions .

- Solvent Screening : Use nitrobenzene or 1,2-dichloroethane for better electrophile stabilization .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 2 h conventional) .

- Protecting Groups : Protect the pyrazine nitrogen with Boc to prevent undesired coordination .

Q. How do structural modifications (e.g., substituents on pyrazine or m-tolyl groups) impact bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogen (Cl, F) or methoxy groups on the m-tolyl ring. Compare logP (HPLC-derived) and IC₅₀ values to establish hydrophobicity-activity relationships .

- Pyrazine Ring Modifications : Replace pyrazine with pyridine or pyrimidine, then evaluate kinase inhibition selectivity .

- Proteomics Profiling : Use affinity chromatography-mass spectrometry to identify off-target interactions in modified analogs .

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols:

- Dose-Response Consistency : Use a unified compound stock (DMSO, stored at -80°C) across labs .

- Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-lite luminescence .

- Meta-Analysis : Compare data with structurally related compounds (e.g., pyrazine-pyrrolidine hybrids in vs. pyrazole derivatives in ) to identify scaffold-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。